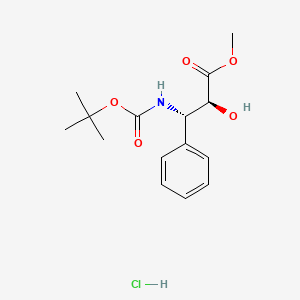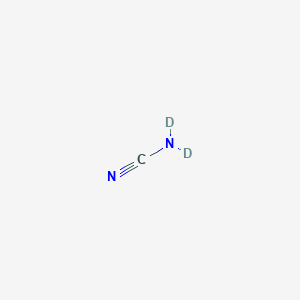
Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The compound’s chiral centers make it valuable for the synthesis of enantiomerically pure substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride typically involves the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the chiral centers: The chiral centers are introduced through stereospecific reactions, such as asymmetric reduction or chiral auxiliary-based methods.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride involves its interaction with molecular targets through its chiral centers. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The compound’s Boc protecting group also plays a role in modulating its reactivity and stability during chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar structure but differs in the position of the hydroxyl group.
1-Aminocyclopropanecarboxylic acid derivatives: These compounds have a cyclopropane ring and are used in similar synthetic applications.
Uniqueness
Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride is unique due to its specific chiral centers and the presence of the Boc protecting group, which provides enhanced stability and selectivity in chemical reactions. Its versatility in various synthetic and research applications further distinguishes it from similar compounds.
Propriétés
Formule moléculaire |
C15H22ClNO5 |
|---|---|
Poids moléculaire |
331.79 g/mol |
Nom IUPAC |
methyl (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H21NO5.ClH/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10;/h5-9,11-12,17H,1-4H3,(H,16,19);1H/t11-,12-;/m0./s1 |
Clé InChI |
HFXUKFHUNMRGTG-FXMYHANSSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C(=O)OC)O.Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)






![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)

![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)

